Meglitinide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

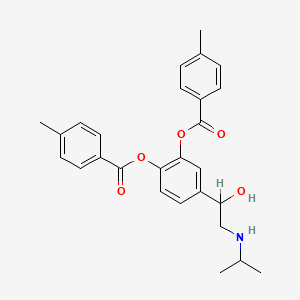

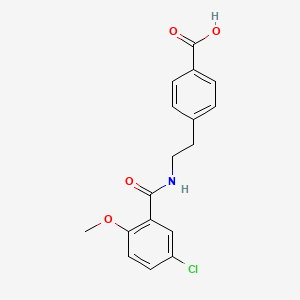

Meglitinide is a benzamide belonging to the meglitinide class of antidiabetic agents with hypoglycemic activity. Meglitinide represents the basic structure of the meglitinide-type agents and is not used therapeutically.

Aplicaciones Científicas De Investigación

Drug Interactions

Meglitinides, including repaglinide and nateglinide, are important in treating type 2 diabetes patients with flexible lifestyles. They are less likely to cause hypoglycemia, weight gain, and chronic hyperinsulinemia compared to sulfonylureas. However, they are substrates of cytochrome P450 (CYP) enzymes and the organic anion transporting polypeptide 1B1 (OATP1B1 transporter), leading to potential pharmacokinetic drug interactions. Awareness of these interactions is crucial for preventing hypoglycemic episodes (Maideen, Manavalan, & Balasubramanian, 2018).

Efficacy and Cardiovascular Safety

Meglitinides, specifically Repaglinide and Nateglinide, show modest efficacy in type 2 diabetes mellitus (T2DM), with mean reductions in glycosylated hemoglobin (HbA1c) ranging from -0.2 to -1.50%. They are effective in controlling postprandial hyperglycemia with minimal risk of hypoglycemia, making them suitable for elderly patients and those with renal failure. Despite their usefulness, long-term studies assessing cardiovascular outcomes or mortality in T2DM are limited (Philip & Fernandez, 2020).

Use in Pediatric Patients

For pediatric patients with HNF1A-MODY (Maturity-Onset Diabetes of the Young), meglitinide analogues like repaglinide offer benefits in controlling glucose levels with fewer hypoglycemic episodes compared to sulfonylureas. Case studies have demonstrated its effectiveness and tolerance in adolescents with HNF1A-MODY (Becker, Galler, & Raile, 2014).

Development of Controlled Release Tablets

Research on developing controlled release tablets of nateglinide, a meglitinide derivative, focuses on optimizing hydroxylpropylmethylcellulose (HPMC) concentrations. These formulations aim for controlled drug release, following zero-order kinetics, to maintain steady therapeutic levels (Pani & Nath, 2014).

Cochrane Review of Meglitinide Analogues

A Cochrane review assessed the effects of meglitinide analogues in T2DM patients. Both repaglinide and nateglinide showed reductions in glycosylated hemoglobin, with repaglinide demonstrating similar efficacy to metformin. However, there is no evidence indicating the long-term effects of meglitinides on mortality or morbidity (Black et al., 2007).

Propiedades

Número CAS |

54870-28-9 |

|---|---|

Nombre del producto |

Meglitinide |

Fórmula molecular |

C17H16ClNO4 |

Peso molecular |

333.8 g/mol |

Nombre IUPAC |

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |

InChI |

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |

Clave InChI |

SWLAMJPTOQZTAE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

Otros números CAS |

54870-28-9 |

Sinónimos |

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1210949.png)

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)

![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)